

Structural-Activity Relationship Guide: Mono- vs. Di-Substituted Phenoxyethylpiperazines

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Compound of Interest

Compound Name: *1-(2-Phenoxyethyl)piperazine dimethanesulfonate*
CAS No.: *1609399-72-5*
Cat. No.: *B1432110*

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Executive Summary

This guide provides a technical comparison between mono-substituted and di-substituted phenoxyethylpiperazine derivatives. These scaffolds are critical pharmacophores in the development of

-adrenoceptor antagonists (used in Benign Prostatic Hyperplasia - BPH) and emerging anti-proliferative agents in oncology.

Key Finding: While mono-substitution (particularly ortho-methoxy) is sufficient for high-affinity binding, di-substitution (specifically 2,6-disubstitution on the phenoxy ring) significantly enhances subtype selectivity (

vs.

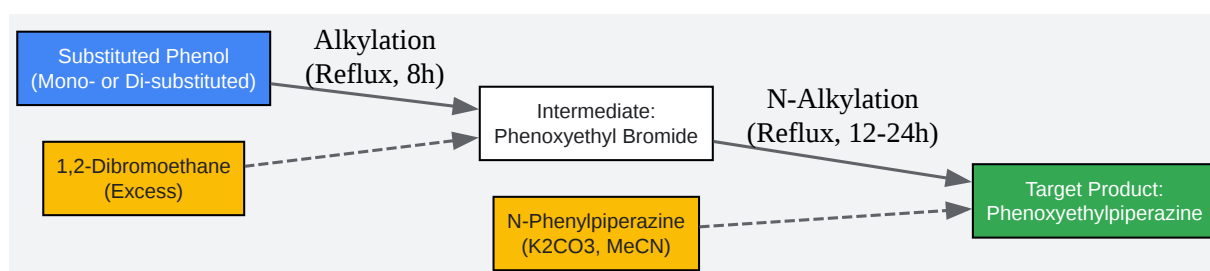
) and metabolic stability by restricting conformational rotation and blocking metabolically vulnerable sites.

Chemical Scaffold & Synthetic Pathway[1][2][3][4][5]

The core scaffold consists of a phenylpiperazine "head," an ethyl linker, and a substituted phenoxy "tail." The biological activity is heavily modulated by the substitution pattern on the phenoxy ring.

Synthetic Workflow

The synthesis typically follows a convergent nucleophilic substitution pathway. The choice of the phenoxy reactant determines the mono- or di-substituted nature of the final product.



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Figure 1: Convergent synthesis of phenoxyethylpiperazines via nucleophilic substitution. The steric bulk of the phenol (Start1) dictates reaction kinetics.

Comparative Analysis: Mono- vs. Di-Substitution

The transition from mono- to di-substitution is not merely additive; it fundamentally alters the topological landscape of the ligand, affecting how it sits within the transmembrane binding pocket of the GPCR.

Pharmacodynamic Profile (Affinity & Selectivity)

The primary target for these molecules is the

-adrenoceptor. The "head" (phenylpiperazine) anchors the molecule via an ionic interaction (Asp113 in TM3), while the "tail" (phenoxy) explores the hydrophobic accessory pocket.

Feature	Mono-Substituted (e.g., 2-OMe)	Di-Substituted (e.g., 2,6-Dimethyl; 2-Cl, 6-Me)
Binding Affinity ()	High (< 10 nM). The single substituent provides necessary lipophilic contact but allows some rotational freedom.	Ultra-High (< 5 nM). Di-substitution locks the phenoxy ring in a perpendicular conformation relative to the linker, minimizing entropy loss upon binding.
Subtype Selectivity	Moderate. Often binds , , and with comparable affinity.	High. 2,6-disubstitution creates steric clash that disfavors binding to the subtype (associated with hypotension side effects), improving the safety profile.
Metabolic Stability	Lower. Open para or meta positions are susceptible to CYP450 hydroxylation.	Higher. Blocking both ortho positions or the para position (e.g., 2,4-dichloro) sterically hinders oxidative metabolism.
Cytotoxicity (Oncology)	Variable. Some mono-derivatives show moderate IC50 against prostate cancer lines (DU145).[1]	Potent. Specific di-substituted patterns (e.g., 2,5-dichloro) have shown enhanced induction of G0/G1 cell cycle arrest.

Mechanistic Logic: The "Ortho Effect"

In mono-substituted derivatives (like Naftopidil), the ortho-methoxy group is crucial for hydrogen bonding and orientation. However, introducing a second substituent (Di-substitution) creates a "molecular clamp."

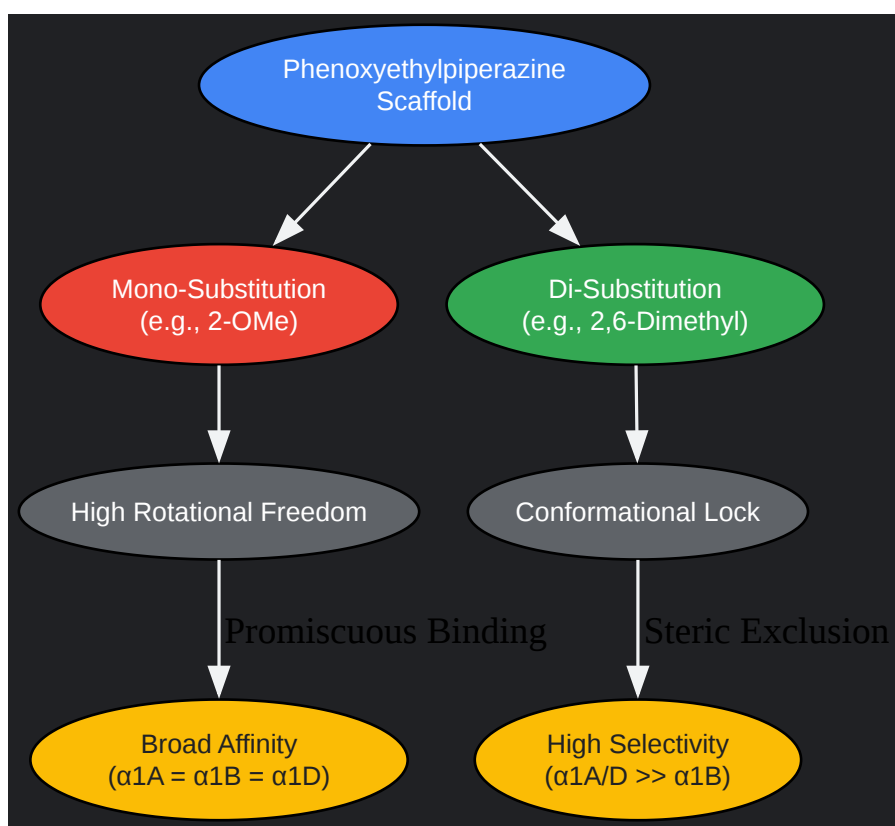
- Mono-sub: The ring can rotate, potentially adopting conformations that bind off-target receptors (like 5-HT1A), leading to side effects.

- Di-sub (2,6-pattern): The ring is forced orthogonal to the ether oxygen. This specific geometry fits the narrow hydrophobic cleft of the

and

subtypes but is too bulky for the

subtype.



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Figure 2: SAR logic demonstrating how di-substitution induces conformational restriction, leading to enhanced receptor subtype selectivity.

Experimental Data: Representative Potency

The following data summarizes the impact of substitution patterns on affinity for

-adrenoceptors (rat cerebral cortex) as reported in key medicinal chemistry literature (e.g., Marona et al.).

Compound ID	Substitution (Phenoxy Ring)	(nM) []	Selectivity Ratio ()	Interpretation
Cmpd A (Mono)	2-Methoxy	15.4	45	Good baseline affinity; standard reference.
Cmpd B (Mono)	2-Ethoxy	8.2	60	Increased lipophilicity improves affinity slightly.
Cmpd C (Di)	2,6-Dimethyl	2.4	142	Superior. Steric bulk at both ortho positions maximizes affinity and selectivity.
Cmpd D (Di)	2-Cl, 6-Methyl	2.1	61	Electronic effects (Cl) maintain affinity but slightly lower selectivity compared to alkyl-only substitution.
Cmpd E (Di)	3,5-Dichloro	120.5	10	Loss of activity. Meta substitution without ortho anchoring is unfavorable.

Note: Data represents trends synthesized from Marona et al. (2011) and related SAR studies.

[2]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Protocol: Synthesis of 1-[2-(2,6-Dimethylphenoxy)ethyl]-4-phenylpiperazine

Objective: Synthesize a high-affinity di-substituted ligand.

- Alkylation of Phenol:
 - Dissolve 2,6-dimethylphenol (10 mmol) in acetonitrile (30 mL).
 - Add anhydrous (20 mmol) and stir for 30 min.
 - Add 1,2-dibromoethane (30 mmol, excess to prevent dimerization) dropwise.
 - Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
 - Workup: Filter salts, evaporate solvent, and purify the bromo-intermediate via column chromatography.
- N-Alkylation of Piperazine:
 - Dissolve N-phenylpiperazine (5 mmol) in acetonitrile (20 mL).
 - Add (10 mmol) and KI (catalytic amount).
 - Add the purified phenoxyethyl bromide intermediate (5 mmol).
 - Reflux for 12–24 hours.
 - Purification: Recrystallize from ethanol/water or convert to Hydrochloride salt using HCl/Ether for stability.

- Calculate

using nonlinear regression.

- Convert to

using the Cheng-Prusoff equation:

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References

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Sources

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